N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide
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Overview
Description
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is a chemical compound with the molecular formula C13H18Br2NO2. It is known for its unique structure, which includes a benzyl group, a dibromopropyl chain, and an oxan-4-amine moiety. This compound is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is catalyzed by benzoyl peroxide and carried out at reflux temperature. The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide involves its interaction with molecular targets and pathways. The dibromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(2,3-dichloropropyl)oxan-4-amine: Similar structure but with chlorine atoms instead of bromine.
N-benzyl-4-(2,3-diiodopropyl)oxan-4-amine: Similar structure but with iodine atoms instead of bromine.
Uniqueness
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine hydrobromide is unique due to the presence of bromine atoms, which confer distinct reactivity and selectivity compared to its chloro and iodo analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives.
Properties
IUPAC Name |
N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO.BrH/c16-11-14(17)10-15(6-8-19-9-7-15)18-12-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXTILNHVUIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(CBr)Br)NCC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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